
2-Bromo-5-cyanopyridine
Overview
Description
2-Bromo-5-cyanopyridine (CAS: 139585-70-9) is a heteroaromatic compound featuring a pyridine ring substituted with bromine at position 2 and a cyano group at position 4. Its molecular formula is C₆H₃BrN₂, with a molecular weight of 183.01 g/mol. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the reactivity of the bromine atom as a leaving group and the electron-withdrawing nature of the cyano group, which activates the ring for nucleophilic substitution .
Key applications include:
- Pharmaceutical intermediates: Used in the synthesis of antimalarial and antitrypanosomal agents (e.g., azaterphenyl diamidines) .
- Material science: Acts as a precursor for nitrile-functionalized polydentate ligands in coordination chemistry .
- Agrochemicals: Serves as a building block for fungicides and herbicides .
Its commercial availability and versatility in Pd-catalyzed reactions make it a staple in research and industrial settings .
Preparation Methods
2-Bromo-5-cyanopyridine can be synthesized through various methods:
Bromination of 5-cyanopyridine: This method involves the bromination of 5-cyanopyridine using bromine or a brominating reagent such as N-bromosuccinimide in the presence of a catalyst.
Reaction of 2,5-dibromopyridine with sodium cyanide: This method involves the reaction of 2,5-dibromopyridine with sodium cyanide in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-Bromo-5-cyanopyridine undergoes various types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as the reaction with sodium azide in the presence of a copper catalyst to form 5-aminopyridine-2-carbonitrile.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and organoboron reagents.
Reduction Reactions: The compound can be reduced using palladium on carbon and hydrogen gas to form various derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Role in Drug Development:
2-Bromo-5-cyanopyridine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. It is notably involved in the development of anti-cancer and anti-inflammatory drugs. The compound's ability to participate in nucleophilic substitutions makes it a valuable precursor for synthesizing more complex medicinal compounds.
Case Study:
A study highlighted the use of this compound in synthesizing novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. These reactions facilitated the formation of biaryl compounds that exhibited significant cytotoxicity against cancer cell lines, demonstrating the compound's relevance in therapeutic applications .
Agrochemical Development
Use in Crop Protection:
In agrochemical formulation, this compound serves as a crucial building block for herbicides and pesticides. Its structural features enhance the efficacy of agrochemicals by improving their biological activity and selectivity.
Research Insights:
Research has shown that derivatives of this compound can exhibit potent herbicidal activity, making them suitable candidates for developing new crop protection agents. The compound's bromine and cyano groups contribute to its herbicidal properties by affecting plant growth pathways .
Material Science
Applications in Advanced Materials:
The compound is explored in material science for developing advanced polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics.
Example Applications:
Studies have indicated that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength, making it suitable for high-performance applications .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. This research aids in understanding various biological processes and pathways.
Experimental Findings:
Experiments have demonstrated that this compound can act as a selective inhibitor for certain enzymes, providing insights into potential therapeutic targets for diseases related to enzyme dysfunctions .
Fluorescent Probes
Imaging Applications:
The compound is also employed in creating fluorescent probes for imaging applications within biological research. These probes are essential for studying cellular functions and dynamics.
Technical Insights:
Fluorescent derivatives of this compound have been developed to provide high sensitivity and specificity in imaging techniques, allowing researchers to visualize cellular processes with greater clarity .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Pharmaceutical Synthesis | Intermediate for anti-cancer and anti-inflammatory drugs | Enhances drug efficacy |
Agrochemical Development | Building block for herbicides and pesticides | Improves crop protection |
Material Science | Used in advanced polymers and coatings | Increases thermal stability |
Biochemical Research | Studies enzyme inhibition and receptor binding | Aids understanding of biological pathways |
Fluorescent Probes | Creation of imaging probes for cellular studies | Provides high sensitivity in biological imaging |
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyanopyridine involves its participation in various chemical reactions:
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physical properties, and applications of 2-bromo-5-cyanopyridine are best understood through comparison with structurally related bromopyridines and cyanopyridines. Below is a detailed analysis:
Halogen-Substituted Pyridines
Key Observations :
- Reactivity: Bromine’s superior leaving group ability compared to chlorine enables faster cross-coupling in this compound than in 5-chloro-2-cyanopyridine .
- Electronic Effects: The cyano group in this compound enhances electrophilic substitution reactivity, whereas electron-donating groups (e.g., methoxy in 5-bromo-2-methoxypyridine) reduce it .
- Thermal Stability: Higher melting points in cyano-substituted derivatives (e.g., 157–159°C for 2-(4′-bromophenyl)-5-pyridinecarbonitrile ) suggest stronger intermolecular interactions compared to phenyl or methoxy analogs.
Functional Group Variants
Key Observations :
- Cyanopyridines: The cyano group allows further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids), enhancing synthetic utility over non-cyanated analogs .
- Amino/Hydroxy Derivatives: Compounds like 2-amino-5-bromo-3-hydroxypyridine exhibit biological activity but require protection/deprotection strategies due to reactive NH₂ and OH groups .
- Heterocyclic Hybrids : Thienylpyridines (e.g., 2-(5-bromo-2-thienyl)pyridine) are prioritized in material science for their π-conjugated systems .
Biological Activity
2-Bromo-5-cyanopyridine (C6H3BrN2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is characterized by a bromine atom at the 2-position and a cyano group at the 5-position of the pyridine ring. The compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. One notable synthesis involves the reaction of 2-bromopyridine with sodium cyanide, yielding this compound as a product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, indicating moderate potency.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. A study demonstrated that derivatives of this compound showed promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from this structure exhibited IC50 values ranging from 4 to 6 nM, suggesting strong antiparasitic potential compared to existing treatments .
Compound | Target Organism | IC50 (nM) | Selectivity Index |
---|---|---|---|
This compound | Trypanosoma brucei | 4-6 | High |
Derivative A | Plasmodium falciparum | 1.1-2.5 | Very High |
The mechanism underlying the biological activity of this compound appears to involve DNA binding affinity. Studies have shown that it interacts with the DNA minor groove, leading to inhibition of nucleic acid synthesis in target organisms. This mechanism is similar to that observed in other known antiprotozoal agents .
Case Studies
- Antiparasitic Efficacy : In a mouse model for acute African trypanosomiasis, derivatives of this compound were administered at doses of 4 × 25 mg/kg orally. One derivative achieved a cure rate of 25%, demonstrating its potential as a therapeutic agent in treating this disease .
- Antimicrobial Testing : A series of experiments were conducted to evaluate the antimicrobial efficacy against clinically isolated strains. The results indicated that modifications to the bromine and cyano groups significantly influenced antimicrobial potency, with some derivatives showing enhanced activity against resistant strains .
Q & A
Q. Basic: What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-cyanopyridine?
Answer:
The Suzuki-Miyaura reaction with this compound typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and arylboronic acids in a solvent system like toluene/ethanol/water. For instance, reacting this compound with 4-bromophenylboronic acid under reflux (100–110°C) yielded 78% product . Key parameters include maintaining anhydrous conditions, optimizing catalyst loading (1–5 mol%), and using degassed solvents to prevent side reactions.
Q. Advanced: How can researchers resolve discrepancies in reported reaction yields for nucleophilic substitution reactions involving this compound?
Answer:
Discrepancies may arise from variations in solvent polarity, temperature control, or competing side reactions (e.g., cyano group hydrolysis). Systematic evaluation should include:
- Replication studies : Reproduce literature protocols with precise control of reaction time and moisture levels.
- In-situ monitoring : Use HPLC or TLC to track intermediate formation and side products.
- Computational modeling : Assess electronic effects of substituents on reactivity (e.g., steric hindrance from the cyano group) .
Cross-referencing methodologies from analogous bromopyridine derivatives (e.g., 2-Bromo-5-chloropyridine boronic acid synthesis) can provide mechanistic insights .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., aromatic protons at δ 8.22–9.09 ppm in DMSO-d₆) and cyano group deshielding effects .
- HRMS : Confirm molecular ion peaks (e.g., m/z 258.9871 for C₁₂H₈N₂Br) with <5 ppm error .
- IR Spectroscopy : Identify nitrile stretches (~2200 cm⁻¹) and aryl C-Br vibrations (~600 cm⁻¹).
Q. Advanced: How can computational studies predict regioselectivity in reactions of this compound?
Answer:
Density functional theory (DFT) calculations can model transition states to predict preferential reaction sites. For example:
- Electrostatic potential maps : Highlight electron-deficient regions (e.g., bromine substituent) prone to nucleophilic attack.
- Frontier molecular orbital analysis : Compare LUMO localization to identify reactive positions.
Studies on related compounds (e.g., 5-Bromo-2-fluoropyridine) suggest steric and electronic factors dominate regioselectivity .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .
Q. Advanced: What strategies improve the stability of this compound under varying storage conditions?
Answer:
- Desiccants : Use silica gel or molecular sieves in storage containers to prevent hydrolysis.
- Light sensitivity : Store in amber vials to avoid photodegradation.
- Thermal stability : Avoid prolonged exposure to >40°C; differential scanning calorimetry (DSC) can determine decomposition thresholds .
Q. Basic: How can melting point data aid in purifying this compound derivatives?
Answer:
Melting points (e.g., 157–159°C for a substituted derivative ) help assess purity. Recrystallization solvents (e.g., ethanol/water mixtures) are selected based on solubility differences. Compare observed mp with literature values (e.g., 208–210°C for 2-Amino-5-bromo-3-nitropyridine ) to identify impurities.
Q. Advanced: What catalytic systems enhance coupling efficiency in reactions with this compound?
Answer:
- Ligand design : Bulky ligands (e.g., XPhos) improve catalytic activity by stabilizing Pd intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Co-catalysts : CuI or KI additives mitigate side reactions in Ullmann or Buchwald-Hartwig couplings .
Q. Basic: How should researchers design a reaction workflow for synthesizing this compound analogs?
Answer:
- Retrosynthetic analysis : Prioritize bromination/cyanation steps based on precursor availability (e.g., 2-amino-3-methylpyridine bromination ).
- Stepwise functionalization : Protect the cyano group during subsequent reactions (e.g., using trimethylsilyl chloride).
Q. Advanced: How can kinetic studies optimize reaction pathways for this compound?
Answer:
- Rate determination : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation.
- Activation energy calculation : Arrhenius plots derived from variable-temperature experiments identify rate-limiting steps.
Studies on 5-Bromo-2-fluoropyridine demonstrate the impact of fluorine’s electronegativity on reaction kinetics .
Properties
IUPAC Name |
6-bromopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGUDGTUJPSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407447 | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-70-9 | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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